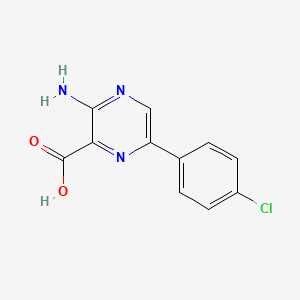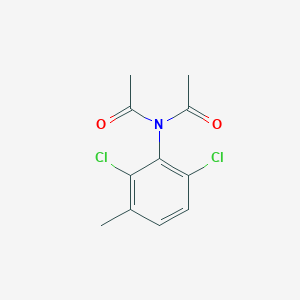
3-Ethoxy-2-isopropylprop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2-isopropylprop-2-enal: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an ethoxy group, an isopropyl group, and an aldehyde functional group attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-isopropylprop-2-enal can be achieved through several methods. One common approach involves the aldol condensation of ethyl acetate with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enal product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and precise control of reaction parameters, such as temperature and pressure, can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxy-2-isopropylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 3-Ethoxy-2-isopropylpropanoic acid.
Reduction: 3-Ethoxy-2-isopropylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Ethoxy-2-isopropylprop-2-enal is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of aldehydes on cellular processes and enzyme activities. It may also serve as a model compound for investigating the reactivity of aldehydes in biological systems.
Medicine: While not directly used as a drug, this compound can be employed in the development of pharmaceuticals, particularly in the design of aldehyde-containing drug candidates.
Industry: In the industrial sector, this compound finds applications in the production of fragrances, flavors, and other fine chemicals. Its reactivity and functional groups make it suitable for various chemical transformations.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-2-isopropylprop-2-enal primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The ethoxy and isopropyl groups influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
3-Phenylprop-2-enal:
3-Ethoxy-2-cyclohexen-1-one: This compound has a cyclohexenone ring instead of a propene backbone.
Uniqueness: 3-Ethoxy-2-isopropylprop-2-enal is unique due to the presence of both an ethoxy group and an isopropyl group on the propene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical applications.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-(ethoxymethylidene)-3-methylbutanal |
InChI |
InChI=1S/C8H14O2/c1-4-10-6-8(5-9)7(2)3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
JCEVZEFSLHTJQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13871140.png)
![2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B13871150.png)






![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)


![tert-butyl N-(2,2-diphenylethyl)-N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate](/img/structure/B13871230.png)
![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)
